7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)-
CAS No.: 587875-20-5
Cat. No.: VC16885379
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587875-20-5 |
|---|---|
| Molecular Formula | C11H19NO |
| Molecular Weight | 181.27 g/mol |
| IUPAC Name | (4S)-4-hydroxy-4,8-dimethylnon-7-enenitrile |
| Standard InChI | InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | MIEUKWYVXCQBAW-NSHDSACASA-N |
| Isomeric SMILES | CC(=CCC[C@@](C)(CCC#N)O)C |
| Canonical SMILES | CC(=CCCC(C)(CCC#N)O)C |
Introduction
Molecular Structure and Stereochemical Features
Core Structural Attributes
The compound’s IUPAC name, (4S)-4-hydroxy-4,8-dimethyl-7-nonenenitrile, delineates its backbone: a nine-carbon chain (nonene) with a nitrile group (–C≡N) at position 7. Key substituents include:
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A hydroxyl group (–OH) and methyl group (–CH₃) at the 4th carbon, which is stereogenic, adopting the S configuration.
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A second methyl group at the 8th carbon.
The molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.27 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Stereochemical Analysis
The (4S) configuration introduces chirality, influencing the compound’s interactions in enantioselective reactions. Computational modeling using tools like Density Functional Theory (DFT) predicts that the hydroxyl group’s spatial orientation affects hydrogen-bonding potential and solubility .
Synthesis and Reaction Pathways
Synthetic Strategies
While direct synthesis protocols for (4S)-4-hydroxy-4,8-dimethyl-7-nonenenitrile are sparsely documented, analogous nitriles provide methodological insights:
Hydrocyanation of Dienes
A plausible route involves the hydrocyanation of 4,8-dimethyl-7-nonen-2-ol derivatives. For example, nickel-catalyzed hydrocyanation of allylic alcohols could introduce the nitrile group while preserving stereochemistry.
Oxidation-Reduction Sequences
Starting from 4,8-dimethyl-7-nonenal, a stereoselective reduction (e.g., using CBS catalyst) could yield the (4S)-alcohol, followed by cyanide substitution via a Kornblum reaction to install the nitrile .
Industrial Scalability
Large-scale production would require optimizing:
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Temperature: 60–80°C for hydrocyanation to minimize side reactions.
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Catalysts: Chiral ligands (e.g., BINAP) to enforce S configuration .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O–H stretch).
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NMR:
Thermodynamic Data
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 245–250°C (est.) | Antoine equation estimation |
| LogP (Octanol-Water) | 2.3 ± 0.2 | Computational prediction |
| Solubility in Water | 1.2 g/L (25°C) | Hansen solubility parameters |
Reactivity and Functional Transformations
Nitrile Group Reactivity
The –C≡N group participates in:
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Hydrolysis: Catalyzed by acids or bases to yield carboxylic acids or amides.
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Reduction: LiAlH₄ reduces nitriles to primary amines, forming (4S)-4-hydroxy-4,8-dimethyl-7-nonenamine.
Hydroxyl Group Modifications
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